molecular formula C15H12OS B12209667 5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one

5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one

Cat. No.: B12209667
M. Wt: 240.3 g/mol
InChI Key: JUKDNIDFAUQXSX-ZRDIBKRKSA-N
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Description

5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one is a heterocyclic compound that features a benzylidene group attached to a tetrahydrobenzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one typically involves the condensation of benzylidene derivatives with tetrahydrobenzo[b]thiophene. One common method includes the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one involves its interaction with various molecular targets. For example, in its anticancer applications, it may inhibit enzymes like PDK1 and LDHA, which are involved in glucose metabolism in cancer cells . This inhibition can lead to reduced energy production in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one is unique due to its benzylidene group, which can impart specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

(5E)-5-benzylidene-6,7-dihydro-1-benzothiophen-4-one

InChI

InChI=1S/C15H12OS/c16-15-12(10-11-4-2-1-3-5-11)6-7-14-13(15)8-9-17-14/h1-5,8-10H,6-7H2/b12-10+

InChI Key

JUKDNIDFAUQXSX-ZRDIBKRKSA-N

Isomeric SMILES

C\1CC2=C(C=CS2)C(=O)/C1=C/C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1=CC3=CC=CC=C3

Origin of Product

United States

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